Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-4-methoxy-5-aza-2-oxindole

LogP Lipophilicity Membrane Permeability

1‑Benzyl‑4‑methoxy‑5‑aza‑2‑oxindole (IUPAC: 1‑benzyl‑4‑methoxy‑1,3‑dihydro‑2H‑pyrrolo[3,2‑c]pyridin‑2‑one) is a synthetic heterocyclic building block belonging to the 5‑aza‑2‑oxindole subclass. Its structure combines a pyrrolo[3,2‑c]pyridine core with an N1‑benzyl substituent and a 4‑methoxy group, yielding a molecular formula of C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g mol⁻¹.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 1082041-28-8
Cat. No. B1370945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methoxy-5-aza-2-oxindole
CAS1082041-28-8
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1CC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C15H14N2O2/c1-19-15-12-9-14(18)17(13(12)7-8-16-15)10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
InChIKeyZZBHUAUQQVOABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Benzyl‑4‑methoxy‑5‑aza‑2‑oxindole (CAS 1082041‑28‑8) – Physicochemical Baseline and Compound Class Identity for Informed Procurement


1‑Benzyl‑4‑methoxy‑5‑aza‑2‑oxindole (IUPAC: 1‑benzyl‑4‑methoxy‑1,3‑dihydro‑2H‑pyrrolo[3,2‑c]pyridin‑2‑one) is a synthetic heterocyclic building block belonging to the 5‑aza‑2‑oxindole subclass. Its structure combines a pyrrolo[3,2‑c]pyridine core with an N1‑benzyl substituent and a 4‑methoxy group, yielding a molecular formula of C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g mol⁻¹ . The compound is classified as a reference substance for drug impurity analysis and a versatile intermediate in medicinal chemistry . The 5‑aza‑oxindole scaffold itself has been documented in patents as a privileged motif for enhancing acetylcholine release and inhibiting cyclin‑dependent kinases and tyrosine kinases, underscoring its relevance in neuroscience and oncology research [1].

Why Generic Substitution Fails for 1‑Benzyl‑4‑methoxy‑5‑aza‑2‑oxindole – Sensitivity of the 5‑Aza‑2‑oxindole Scaffold to Substituent Variation


Even seemingly minor changes to the 5‑aza‑2‑oxindole core can profoundly alter physicochemical and biological behaviour, making blind interchange of in‑class analogs inadvisable. Replacement of the 4‑methoxy group with a hydroxy substituent (e.g., 1‑benzyl‑4‑hydroxy‑5‑aza‑2‑oxindole, CAS 26956‑47‑8) reduces the calculated LogP by approximately 0.60 units and lowers the topological polar surface area (TPSA) by about 4.6 Ų , directly impacting membrane permeability, solubility, and protein‑binding profiles. Conversely, omission of the N1‑benzyl group (e.g., 4‑methoxy‑5‑aza‑2‑oxindole, CAS 1000342‑85‑7) removes a critical hydrophobic anchor that is often essential for target engagement in kinase‑ and receptor‑focused medicinal chemistry programmes [1]. Furthermore, regioisomeric analogs such as 5‑methoxy‑4‑aza‑2‑oxindole (CAS 178393‑14‑1) reposition the methoxy group, altering electron distribution across the bicyclic system and thereby affecting both reactivity and molecular recognition . These quantitative differences mean that a user who procures a near‑analog instead of 1‑benzyl‑4‑methoxy‑5‑aza‑2‑oxindole risks invalidating SAR hypotheses, lowering synthetic yields, or obtaining irrelevant impurity‑reference data.

Quantitative Differentiation Guide for 1‑Benzyl‑4‑methoxy‑5‑aza‑2‑oxindole (1082041‑28‑8) – Comparator‑Based Evidence Across Physicochemical and Scaffold Dimensions


Lipophilicity Advantage of the 4‑Methoxy Substituent Over the 4‑Hydroxy Analog

The 4‑methoxy group in 1‑benzyl‑4‑methoxy‑5‑aza‑2‑oxindole (target) increases the calculated partition coefficient (LogP) by approximately 0.60 log units compared to the 4‑hydroxy analog 1‑benzyl‑4‑hydroxy‑5‑aza‑2‑oxindole (CAS 26956‑47‑8), indicating measurably higher lipophilicity. A higher LogP correlates with improved passive membrane permeability, which is desirable for CNS‑targeted programmes and intracellular target engagement .

LogP Lipophilicity Membrane Permeability Medicinal Chemistry

Polar Surface Area Modulation by 4‑Methoxy Versus 4‑Hydroxy Substitution

The topological polar surface area (TPSA) of the target compound is 42.43 Ų, which is 4.64 Ų higher than the TPSA of the 4‑hydroxy analog (37.79 Ų) . This difference arises because the methoxy oxygen contributes additional surface area without introducing a hydrogen‑bond donor, thereby modulating the hydrogen‑bond acceptor profile without markedly increasing desolvation penalties.

TPSA Hydrogen Bonding Drug‑likeness ADME

N1‑Benzyl Group as a Critical Determinant of Molecular Weight and Hydrophobic Bulk

The N1‑benzyl group adds approximately 90 g mol⁻¹ to the molecular weight relative to the N1‑unsubstituted core 4‑methoxy‑5‑aza‑2‑oxindole (CAS 1000342‑85‑7, MW ≈ 164 g mol⁻¹) [1]. The benzyl substituent also contributes a significant hydrophobic surface, which can be essential for π‑stacking interactions with aromatic residues in kinase ATP‑binding pockets, as highlighted in the aza‑oxindole kinase inhibitor patent literature [2].

Benzyl Protection Molecular Weight SAR Intermediate Utility

5‑Aza‑2‑oxindole Scaffold Pre‑validation as a Privileged Kinase‑ and Neurotransmitter‑Modulating Template

The 5‑aza‑2‑oxindole core is explicitly claimed in multiple patents as a pharmacophore for enhancing acetylcholine release (US 5,428,035) and for inhibiting cyclin‑dependent kinase II and protein tyrosine kinases (WO 2000/055159) [1][2]. While specific IC₅₀ or Kd values for the 4‑methoxy‑1‑benzyl derivative are not publicly available, the class‑level validation provides confidence that the scaffold itself is biologically competent. In contrast, simple oxindoles lacking the 5‑aza substitution show substantially different kinase‑inhibition profiles, as demonstrated in the CDK2 inhibitor literature where aza‑oxindoles exhibit improved potency over non‑aza oxindoles [3].

Privileged Scaffold Kinase Inhibition Acetylcholine Release Alzheimer's Disease

High‑Confidence Application Scenarios for 1‑Benzyl‑4‑methoxy‑5‑aza‑2‑oxindole (1082041‑28‑8) Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration in CNS‑Oriented Programmes

The 0.60‑unit LogP advantage over the 4‑hydroxy analog makes the methoxy derivative a more suitable candidate for CNS‑penetrant compound libraries. In Alzheimer's disease or cognitive‑disorder programmes where the aza‑oxindole scaffold has been shown to enhance acetylcholine release [1], the elevated lipophilicity of the target compound may improve blood‑brain barrier partitioning while the N1‑benzyl group provides a known pharmacophoric anchor.

Kinase Inhibitor Lead Optimisation – CDK2 and Tyrosine Kinase Programmes

The 5‑aza‑2‑oxindole core is a recognised kinase‑inhibitor template [2]. The 4‑methoxy group offers a distinct hydrogen‑bond acceptor profile (TPSA = 42.43 Ų) compared to the 4‑hydroxy analog, which may translate into differential kinase selectivity. Researchers engaged in CDK2 or PDGFR‑family inhibitor development can use the target compound as a differentiated starting point for structure‑activity relationship studies, with the benzyl group available for subsequent deprotection or functionalisation.

Reference Standard for Drug Impurity Profiling

1‑Benzyl‑4‑methoxy‑5‑aza‑2‑oxindole is explicitly listed as a reference substance for drug impurity analysis [3]. Its well‑characterised molecular weight (254.28 g mol⁻¹), LogP (2.24), and TPSA (42.43 Ų) make it a reliable standard for HPLC method development, mass spectrometry calibration, and impurity quantification in pharmaceutical quality control workflows.

Synthetic Intermediate Requiring a Protected N1‑Benzyl Group

The N1‑benzyl group serves as a robust protecting group for the oxindole nitrogen. The target compound, with a molecular weight of 254.28 g mol⁻¹ , provides a ready‑to‑use intermediate that saves one or more synthetic steps compared to procuring the N1‑unsubstituted analog (MW ≈ 164 g mol⁻¹) and performing a separate benzylation. This is particularly advantageous in multi‑step syntheses of aza‑oxindole‑based kinase inhibitors or natural product analogs.

Quote Request

Request a Quote for 1-Benzyl-4-methoxy-5-aza-2-oxindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.